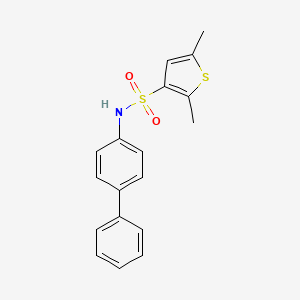
10a-methyl-1,3,4,6,7,8,9,10a-octahydro-4a(2H)-phenazinol 5,10-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenazine derivatives are of considerable interest in various fields of chemistry and materials science due to their unique electronic, optical, and chemical properties. They are heterocyclic compounds containing nitrogen atoms in their aromatic ring system, which significantly influences their reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of phenazine derivatives often involves step-by-step synthetic approaches, including treatments with specific reagents to form the desired heterocyclic system. For instance, a method for synthesizing a phenanthrene-type skeleton annulated with tetrazine dioxide rings involves treatment with N2O5, demonstrating the complexity and specificity required in synthesizing such compounds (Frumkin et al., 1999).
Molecular Structure Analysis
The molecular structure of phenazine derivatives can be analyzed through various spectroscopic and crystallographic techniques. For example, NMR studies can confirm the structure of complex molecules, highlighting the importance of these analytical methods in understanding the molecular framework and electronic configuration of such compounds (Gleiter et al., 1996).
Chemical Reactions and Properties
Phenazine derivatives exhibit complex chemical behavior, including reactions in various pH conditions and interactions with other molecules. Their electrochemical behavior, for instance, can be a complex function of pH, demonstrating their versatile reactivity and potential for application in different chemical environments (Donahue & Oliveri-Vigh, 1973).
Physical Properties Analysis
The physical properties of phenazine derivatives, including crystal structure and magnetic susceptibility, can be characterized through detailed experimental studies. Crystallographic analysis can reveal the arrangement of molecules in the solid state, providing insights into their stability, molecular interactions, and potential for forming supramolecular assemblies (Gleiter et al., 1996).
Chemical Properties Analysis
Investigating the chemical properties of phenazine derivatives involves examining their reactivity under various conditions, their ability to undergo oxidation-reduction reactions, and their interactions with other chemical species. Studies have shown that these compounds can participate in complex chemical reactions, indicative of their reactive nature and potential utility in various chemical processes (Halaka et al., 1982).
Applications De Recherche Scientifique
Synthesis and Stability of High Nitrogen Systems
Research into novel heterocyclic systems with high nitrogen content, such as the synthesis of 1,2,3,4-tetrazino[5,6-f]benzo-1,2,3,4-tetrazine 1,3,7,9-tetra-N-oxides, explores the stability and heteroaromaticity of these compounds. This area of study could have implications for the development of materials with unique electronic, optical, or explosive properties (Frumkin et al., 1999).
Electrochemical Characterization
The electrochemical behavior of compounds such as 6-methoxy-1-phenazinol-5,10-dioxide has been studied, revealing complex functions depending on the pH. Such research can contribute to our understanding of redox reactions and the development of sensors or other electrochemical devices (Donahue & Oliveri-Vigh, 1973).
Coordination Compounds and Photocatalytic Performance
Investigations into coordination compounds constructed from 1,10-phenanthroline and various carboxylic acids have been conducted, with a focus on their optical properties and photocatalytic performance. Such compounds are of interest for applications in light-harvesting systems, photocatalysis, and the development of new materials with specific optical properties (Wang et al., 2015).
Photophysical Properties and DNA Binding
The study of methyl substituents on ligands in "light switch" complexes, such as [Ru(phen)2dppz]2+, offers insights into the photophysics of these complexes in different environments, including their interaction with DNA. This research has implications for the development of luminescent DNA probes and the understanding of the photophysical behavior of metal-organic complexes (Olofsson, Wilhelmsson, & Lincoln, 2004).
Propriétés
IUPAC Name |
10a-methyl-10-oxido-5-oxo-1,2,3,4,6,7,8,9-octahydrophenazin-5-ium-4a-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-12-8-4-5-9-13(12,16)15(18)11-7-3-2-6-10(11)14(12)17/h16H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSURCJPOXVTFIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1([N+](=O)C3=C(N2[O-])CCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B5524710.png)
![9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524713.png)
![methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate](/img/structure/B5524719.png)
![(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5524733.png)
![3-[(4-hydroxy-2-methylpyrimidin-5-yl)carbonyl]-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5524735.png)
![{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5524748.png)

![2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B5524773.png)


